ETHYL 1-(((4-ACETYLANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRICHLOROETHYLCARBAMATE
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Overview
Description
ETHYL 1-(((4-ACETYLANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRICHLOROETHYLCARBAMATE is a complex organic compound with a molecular formula of C19H18Cl3N3O2S This compound is known for its unique chemical structure, which includes a combination of ethyl, acetylanilino, carbothioyl, and trichloroethylcarbamate groups
Preparation Methods
The synthesis of ETHYL 1-(((4-ACETYLANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRICHLOROETHYLCARBAMATE involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of 4-acetylaniline with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with ethyl chloroformate and trichloroethylamine under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
ETHYL 1-(((4-ACETYLANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRICHLOROETHYLCARBAMATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or ammonia, leading to the replacement of specific functional groups. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ETHYL 1-(((4-ACETYLANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRICHLOROETHYLCARBAMATE has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 1-(((4-ACETYLANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRICHLOROETHYLCARBAMATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
ETHYL 1-(((4-ACETYLANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRICHLOROETHYLCARBAMATE can be compared with other similar compounds, such as:
N-(1-(((4-ACETYLANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRICHLOROETHYL)-4-METHYLBENZAMIDE: This compound has a similar structure but includes a methylbenzamide group instead of the ethylcarbamate group.
N-(1-(((4-ACETYLANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRICHLOROETHYL)-3,4-DIMETHOXYBENZAMIDE:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl N-[1-[(4-acetylphenyl)carbamothioylamino]-2,2,2-trichloroethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl3N3O3S/c1-3-23-13(22)20-11(14(15,16)17)19-12(24)18-10-6-4-9(5-7-10)8(2)21/h4-7,11H,3H2,1-2H3,(H,20,22)(H2,18,19,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NODCYFDETSWXOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303061-90-7 |
Source
|
Record name | ETHYL 1-(((4-ACETYLANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRICHLOROETHYLCARBAMATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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